5-(2,4-Dimethoxyphenyl)uracil

Description

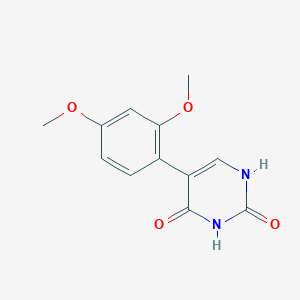

5-(2,4-Dimethoxyphenyl)uracil is a substituted uracil derivative characterized by a 2,4-dimethoxyphenyl group attached at the 5-position of the uracil core. This modification enhances its electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound is synthesized via multi-step reactions, including alkylation, chlorination, and methoxylation, as demonstrated in the preparation of 5-substituted 2,4-dimethoxypyrimidine derivatives . Its structural uniqueness lies in the methoxy groups at the 2- and 4-positions of the phenyl ring, which influence solubility, reactivity, and intermolecular interactions.

Propriétés

Numéro CAS |

1005386-84-4 |

|---|---|

Formule moléculaire |

C12H12N2O4 |

Poids moléculaire |

248.23 g/mol |

Nom IUPAC |

5-(2,4-dimethoxyphenyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H12N2O4/c1-17-7-3-4-8(10(5-7)18-2)9-6-13-12(16)14-11(9)15/h3-6H,1-2H3,(H2,13,14,15,16) |

Clé InChI |

YWGGQLSZIZAKPI-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C2=CNC(=O)NC2=O)OC |

SMILES canonique |

COC1=CC(=C(C=C1)C2=CNC(=O)NC2=O)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position Isomers: 5-(3,4-Dimethoxyphenyl)uracil

The positional isomer 5-(3,4-Dimethoxyphenyl)uracil differs in the methoxy group arrangement on the phenyl ring. Studies on triazole analogs (e.g., 5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione) reveal that substituent positioning significantly impacts biological activity and toxicity. For instance:

- Toxicity : Computational predictions using GUSAR-online indicate that 3,4-dimethoxy derivatives exhibit higher acute toxicity (LD₅₀ ~250 mg/kg) than their 2,4-dimethoxy counterparts (LD₅₀ ~500 mg/kg) .

Table 1: Key Differences Between 2,4- and 3,4-Dimethoxyphenyl-Substituted Compounds

| Property | 5-(2,4-Dimethoxyphenyl)uracil | 5-(3,4-Dimethoxyphenyl)uracil |

|---|---|---|

| Methoxy group positions | 2- and 4-positions | 3- and 4-positions |

| Predicted LD₅₀ (mg/kg) | ~500 | ~250 |

| Solubility in water | Moderate | Low |

| Synthetic yield (%) | 80–99 | 70–85 |

Functional Group Analogs: 5-(Acylethynyl)uracils

5-(Acylethynyl)uracils, such as 5-(propioloyl)uracil, replace the dimethoxyphenyl group with an acylethynyl moiety. These compounds exhibit distinct biological profiles:

- Antiviral activity : 5-(Acylethynyl)uracils show potent activity against herpes simplex virus (EC₅₀ = 0.5–2 μM), whereas this compound lacks significant antiviral effects .

- Stability : The electron-withdrawing acylethynyl group reduces stability under acidic conditions compared to the electron-donating methoxy groups in this compound .

Core Structure Variants: Triazole Derivatives

Triazole-based analogs, such as 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid, retain the 2,4-dimethoxyphenyl group but replace the uracil core with a triazole ring. Key differences include:

- Antioxidant capacity : Triazole derivatives demonstrate superior radical scavenging activity (IC₅₀ = 10–15 μM against DPPH) compared to uracil derivatives (IC₅₀ >100 μM) .

- Synthetic complexity : Triazole synthesis requires additional steps for thioether formation and esterification, reducing overall yields (50–70%) relative to uracil derivatives .

Research Findings and Implications

Physicochemical Properties

- Lipophilicity : The 2,4-dimethoxyphenyl group increases logP values (~2.5) compared to unsubstituted uracil (logP = −1.0), enhancing membrane permeability .

- Thermal stability : Uracil derivatives generally decompose above 200°C, whereas triazole analogs show lower thermal stability (decomposition at ~150°C) due to the labile thioether bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.